molecular formula C5H10FNO B2673138 3-(Fluoromethyl)pyrrolidin-3-ol CAS No. 1419209-33-8

3-(Fluoromethyl)pyrrolidin-3-ol

Cat. No.: B2673138
CAS No.: 1419209-33-8
M. Wt: 119.139
InChI Key: IKIHPSTVOCWZRB-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)pyrrolidin-3-ol is a chemical compound characterized by a pyrrolidine ring substituted with a fluoromethyl group and a hydroxyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the fluoromethyl group can significantly influence the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)pyrrolidin-3-ol typically involves the introduction of a fluoromethyl group into a pyrrolidine ring. One common method is the reaction of pyrrolidine with a fluoromethylating agent under controlled conditions. For instance, the reaction can be carried out using fluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to remove the fluoromethyl group or convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.

Major Products Formed

    Oxidation: Formation of 3-(Fluoromethyl)pyrrolidin-3-one.

    Reduction: Formation of pyrrolidine or 3-(Methyl)pyrrolidin-3-ol.

    Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

3-(Fluoromethyl)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to introduce fluoromethyl groups into target molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Methyl)pyrrolidin-3-ol: Lacks the fluorine atom, which can result in different reactivity and biological activity.

    3-(Chloromethyl)pyrrolidin-3-ol:

    3-(Bromomethyl)pyrrolidin-3-ol: Similar to the chlorinated analog but with a bromine atom, affecting its reactivity and interactions.

Uniqueness

3-(Fluoromethyl)pyrrolidin-3-ol is unique due to the presence of the fluoromethyl group, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom’s high electronegativity and small size can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound in medicinal chemistry and other research areas.

Properties

IUPAC Name

3-(fluoromethyl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO/c6-3-5(8)1-2-7-4-5/h7-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIHPSTVOCWZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CF)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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